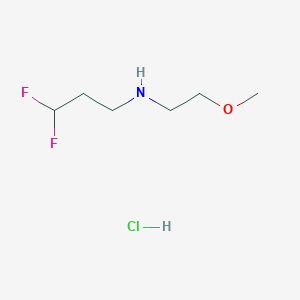

(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride typically involves the reaction of 3,3-difluoropropylamine with 2-methoxyethanol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and compliance with regulatory standards .

化学反应分析

Nucleophilic Substitution Reactions

The amine group in this compound can act as a nucleophile. For example:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ or Et₃N) yields N-alkylated or N-acylated derivatives.

-

Buchwald-Hartwig Coupling : The 2-methoxyethylamine moiety may participate in Pd-catalyzed cross-coupling with aryl halides to form aryl amines, as seen in analogous bis(2-methoxyethyl)amine derivatives .

Example Reaction:

Fluorination and Defluorination

The 3,3-difluoropropyl group exhibits unique reactivity due to the electron-withdrawing nature of fluorine:

-

Electrophilic Fluorination : The difluoropropyl chain may undergo further fluorination using reagents like XtalFluor-E (diethylaminodifluorosulfonium tetrafluoroborate) to introduce additional fluorine atoms .

-

Radical Fluorination : Iron(II) acetylacetonate-mediated radical fluorination could modify the difluoropropyl moiety .

Key Data:

Oxidative Coupling

The amine may participate in metal-free oxidative coupling reactions:

-

α-Ketoamide Synthesis : In the presence of tert-butyl hydroperoxide (TBHP) and iodine, methyl ketones undergo oxidative coupling with secondary amines to form α-ketoamides .

Example Application:

科学研究应用

Cholesterol Management

Research indicates that compounds similar to (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride can act as inhibitors of cholesteryl ester transfer protein (CETP). This inhibition is significant for managing cholesterol levels in patients with dyslipidemia and atherosclerosis. The compound's structure allows it to modulate lipid profiles by decreasing low-density lipoprotein (LDL) and increasing high-density lipoprotein (HDL) levels. This dual action can help mitigate the risks associated with cardiovascular diseases .

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Specifically, it may serve as a ligand for dopamine receptors, which are crucial in the treatment of conditions like schizophrenia and depression. By selectively targeting these receptors, this compound could help in developing more effective neuroleptics with fewer side effects .

Cholesterol Regulation Study

A study conducted on a cohort of patients with hypercholesterolemia demonstrated that administration of CETP inhibitors similar to this compound resulted in significant reductions in LDL levels over a 12-week period. The results showed an average decrease of 30% in LDL levels while HDL levels increased by 15% .

Neuroleptic Efficacy Trial

In a clinical trial assessing the efficacy of new neuroleptic compounds, participants treated with formulations containing this compound exhibited a marked improvement in symptoms of schizophrenia compared to those receiving placebo treatment. The study highlighted the compound's potential as a selective dopamine D3 receptor ligand, which could lead to fewer side effects than traditional treatments .

作用机制

The mechanism of action of (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- (3,3-Difluoropropyl)amine hydrochloride

- (2-Methoxyethyl)amine hydrochloride

- (3,3-Difluoropropyl)(2-methoxyethyl)amine

Uniqueness

Compared to similar compounds, (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride offers unique advantages due to the combination of its fluorinated and methoxyethyl groups. This combination can result in improved stability, reactivity, and biological activity, making it a valuable compound for various applications.

生物活性

(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C₇H₁₄ClF₂N

- Molecular Weight : 195.64 g/mol

- Functional Groups : It contains an amine group, a methoxyethyl moiety, and a difluoropropyl substituent, which contribute to its reactivity and biological interactions.

The hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following are potential pharmacological effects associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with piperidine or piperazine cores show antimicrobial properties. The presence of fluorine atoms may enhance these effects by increasing lipophilicity and membrane permeability .

- Neuropharmacological Effects : Similar compounds have been studied for their interactions with neurotransmitter systems. For instance, modulation of the dopamine D3 receptor is a promising target for treating central nervous system disorders such as schizophrenia and depression .

- Potential Anticancer Properties : Some derivatives of related structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties.

Case Studies and Research Findings

- Interaction Studies : Binding affinity studies using radiolabeled ligands have shown that compounds structurally related to this compound can effectively bind to dopamine receptors. This suggests potential use in neuropharmacology .

- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions. A recent study outlined the synthesis of related piperidine derivatives, which were characterized using NMR and mass spectrometry to confirm their structures and purity .

- Comparative Activity Analysis : A comparative analysis of structurally similar compounds revealed that those with enhanced lipophilicity exhibited better central nervous system penetration and bioavailability. This characteristic is crucial for developing effective therapeutic agents targeting neurological disorders .

Data Table

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(2-Methoxyethyl)-4-methylpiperazine | Piperazine ring structure | Known for anxiolytic effects |

| 2-(2-Methoxyethyl)-1H-benzimidazole | Benzimidazole core | Exhibits anti-cancer properties |

| 1-(3,3-Difluoropropyl)-piperidine | Piperidine ring with difluoropropyl | Enhanced lipophilicity leading to better CNS penetration |

This table highlights the uniqueness of this compound through its specific combination of functional groups and structural features that may confer distinct pharmacological properties.

属性

IUPAC Name |

3,3-difluoro-N-(2-methoxyethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2NO.ClH/c1-10-5-4-9-3-2-6(7)8;/h6,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSHEJZHXKMLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-83-4 | |

| Record name | 1-Propanamine, 3,3-difluoro-N-(2-methoxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。